[2-(tert-Butylsulfanyl)ethyl](triethoxy)silane
Overview
Description
2-(tert-Butylsulfanyl)ethylsilane is a chemical compound with the molecular formula C12H28O3SSi It is a silane compound featuring a tert-butylsulfanyl group attached to an ethyl chain, which is further connected to a triethoxysilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylsulfanyl)ethylsilane typically involves the reaction of 2-(tert-butylsulfanyl)ethanol with triethoxysilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a temperature range of 60-80°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-(tert-Butylsulfanyl)ethylsilane may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality 2-(tert-Butylsulfanyl)ethylsilane suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butylsulfanyl)ethylsilane undergoes several types of chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol.
Substitution: The ethoxy groups can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or ammonia.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
2-(tert-Butylsulfanyl)ethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the modification of biomolecules and as a protective group for thiols.
Medicine: Explored for its potential in drug delivery systems and as a component in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(tert-Butylsulfanyl)ethylsilane involves its ability to undergo hydrolysis and condensation reactions. The triethoxysilane group can hydrolyze in the presence of water to form silanols, which can further condense to form siloxane bonds. This property is particularly useful in the formation of cross-linked polymer networks and surface modification of materials.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butylsulfanyl)ethylsilane: Similar structure but with methoxy groups instead of ethoxy groups.
2-(tert-Butylsulfanyl)ethylsilane: Contains dimethyl groups in addition to the ethoxy group.
2-(tert-Butylsulfanyl)ethylsilane: Features isopropoxy groups instead of ethoxy groups.
Uniqueness
2-(tert-Butylsulfanyl)ethylsilane is unique due to its specific combination of tert-butylsulfanyl and triethoxysilane groups, which impart distinct chemical reactivity and physical properties. This uniqueness makes it particularly valuable in applications requiring precise control over surface properties and chemical reactivity.
Properties
IUPAC Name |
2-tert-butylsulfanylethyl(triethoxy)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O3SSi/c1-7-13-17(14-8-2,15-9-3)11-10-16-12(4,5)6/h7-11H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNWHQAHNPBBOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCSC(C)(C)C)(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O3SSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60536113 | |
Record name | [2-(tert-Butylsulfanyl)ethyl](triethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60536113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1883-63-2 | |
Record name | [2-(tert-Butylsulfanyl)ethyl](triethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60536113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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